1-Bromo-2-fluorobenzene
Overview
Description
1-Bromo-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, including 1-bromo-2-fluorobenzene, can be achieved through various methods. For instance, the halodeboronation of aryl boronic acids using 1,3-dihalo-5,5-dimethylhydantoin and NaOMe as a catalyst has been shown to be an effective strategy for producing aryl bromides and chlorides, including 2-bromo-3-fluorobenzonitrile, which is structurally related to 1-bromo-2-fluorobenzene . Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound similar to 1-bromo-2-fluorobenzene, has been explored through nucleophilic aromatic substitution reactions, demonstrating the potential for radiochemical applications .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been investigated using FT-IR and FT-Raman spectroscopy, along with DFT calculations. These studies provide insights into the influence of halogen atoms on the geometry and normal modes of vibrations of the benzene ring . Although the molecule is 1-bromo-2-fluorobenzene, the analysis of similar compounds can offer valuable information about the electronic properties and molecular conformation of halogen-substituted benzenes.
Chemical Reactions Analysis
1-Bromo-2-fluorobenzene can undergo various chemical transformations, including palladium-catalyzed carbonylative reactions with different nucleophiles, leading to the formation of six-membered heterocycles . Additionally, it can be used in two-step syntheses to produce 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones, showcasing its utility in constructing complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-2-fluorobenzene are influenced by the presence of bromine and fluorine atoms. These halogens can affect the compound's boiling point, density, solubility, and reactivity. The electronic structure, including HOMO and LUMO energies, as well as thermodynamic properties like heat capacities and enthalpy changes, can be calculated using DFT methods to predict the behavior of the molecule under different conditions . Additionally, the crystal structure and molecular conformation of related compounds, such as 1-bromo-2,3,5,6-tetramethylbenzene, have been characterized, providing a basis for understanding the solid-state properties of halogenated benzenes .
Scientific Research Applications
Carbonylative Transformations : Chen et al. (2014) conducted a study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with different nucleophiles, finding that it could effectively form six-membered heterocycles in moderate to good yields when combined with various double nucleophiles (Chen, Natte, Neumann, & Wu, 2014).
Diazotization Processes : Rutherford and Redmond (2003) detailed the preparation of 1-bromo-2-fluorobenzene through diazotization, highlighting its role as an intermediate in the production of other chemical compounds (Rutherford & Redmond, 2003).
Photofragment Spectroscopy : Gu et al. (2001) performed ultraviolet photodissociation studies on 1-bromo-2-fluorobenzene, exploring the translational energy distributions and anisotropy parameters of its photofragments (Gu, Wang, Huang, Han, He, & Lou, 2001).
Synthesis of Aryl- and Arylmethylacridinones : Kobayashi et al. (2013) reported the synthesis of 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones via reactions involving 1-bromo-2-fluorobenzenes, highlighting its utility in the creation of complex organic compounds (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Electrochemical Fluorination Studies : Horio et al. (1996) explored the fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, to understand the formation mechanisms of various fluorinated compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Vibrational Spectroscopy : Studies by Reddy and Rao (1994), and Aralakkanavar et al. (1992) have focused on vibrational spectroscopy of substituted benzenes, including derivatives of 1-bromo-2-fluorobenzene, to understand their molecular vibrations and structures (Reddy & Rao, 1994), (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).
Grignard Reagent Formation : Hein et al. (2015) investigated the chemoselectivity in the formation of a Grignard reagent using 1-bromo-2-fluorobenzene, an important process in organic synthesis (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Synthesis of Thioxoquinazolinones : Kobayashi et al. (2011) developed an efficient synthesis method for 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, demonstrating its utility in the production of these compounds (Kobayashi, Komatsu, Yokoi, & Konishi, 2011).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWBFGUBXWMIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061459 | |
Record name | Benzene, 1-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CAMEO] Aromatic odor; [Alfa Aesar MSDS] | |
Record name | 1-Bromo-2-fluorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10047 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Bromo-2-fluorobenzene | |
CAS RN |
1072-85-1 | |
Record name | 1-Bromo-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-fluorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.